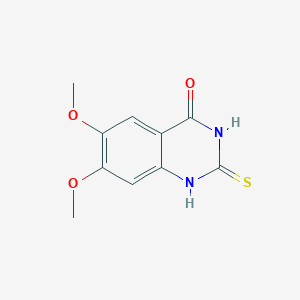

2-Mercapto-6,7-dimethoxyquinazolin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Mercapto-6,7-dimethoxyquinazolin-4(3H)-one is a heterocyclic compound with the molecular formula C10H10N2O3S It is known for its unique structural features, which include a quinazoline core substituted with methoxy groups at positions 6 and 7, and a mercapto group at position 2

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-6,7-dimethoxyquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with carbon disulfide in the presence of a base, followed by methylation of the resulting intermediate to introduce the methoxy groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Análisis De Reacciones Químicas

Alkylation Reactions

One significant reaction of 2-Mercapto-6,7-dimethoxyquinazolin-4(3H)-one is its alkylation to form derivatives such as 6,7-dimethoxy-2-(methylthio)quinazolin-4(3H)-one.

-

Procedure :

-

Dissolve the compound in a sodium hydroxide solution (20%).

-

Add dimethyl sulfate dropwise while stirring.

-

Stir for an additional period and then cool to precipitate the product.

-

-

Yield and Characterization :

Formation of Piperazine Derivatives

Another notable reaction is the formation of piperazine derivatives.

-

Procedure :

-

Mix 2-thiomethyl-6,7-dimethoxyquinazolin-4(3H)-one with anhydrous piperazine in isopropyl alcohol.

-

Heat under microwave irradiation for about 30–40 minutes.

-

Quench the reaction in ice-water to isolate the product.

-

-

Yield and Characterization :

Antihypertensive Activity

Studies have demonstrated that certain derivatives can function as antihypertensive agents by inhibiting specific enzymes involved in blood pressure regulation .

Anticancer Activity

Recent investigations have shown that several analogs possess anticancer properties, particularly against breast cancer cell lines (MCF7). The structure–activity relationship studies indicate that modifications to the quinazoline core can enhance cytotoxicity .

Aplicaciones Científicas De Investigación

Synthesis of 2-Mercapto-6,7-dimethoxyquinazolin-4(3H)-one

The synthesis of this compound typically involves several chemical reactions. A common method includes the reaction of methyl 2-amino-4,5-dimethoxybenzoate with thiourea under specific conditions to yield the target compound. For instance:

- Starting Materials : Methyl 2-amino-4,5-dimethoxybenzoate and thiourea.

- Reaction Conditions : The mixture is heated at 175-180°C until a solid forms, which is then treated with sodium hydroxide and hydrochloric acid to purify the product.

- Yield : Reports indicate yields around 77% with a melting point of 245-247°C .

Antihypertensive Activity

Quinazoline derivatives, including this compound, have been investigated for their antihypertensive properties. Studies have shown that certain synthesized derivatives exhibit activity as alpha-1 adrenergic receptor blockers, which are essential in managing hypertension .

Antitumor Activity

Recent studies have highlighted the antitumor potential of quinazoline derivatives. For example:

- Cytotoxicity Testing : Compounds derived from quinazolin-4(3H)-one were evaluated against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines. Some derivatives exhibited IC50 values significantly lower than the control drug lapatinib, indicating potent cytotoxic effects .

| Compound | IC50 (MCF-7) | IC50 (A2780) |

|---|---|---|

| 2j | 3.79 µM | 0.20 µM |

| 3g | 0.14 µM | 0.14 µM |

| Lapatinib | 5.90 µM | 12.11 µM |

Enzyme Inhibition

The compound has also been explored for its potential as an enzyme inhibitor. Its mechanism of action may involve binding to active sites of specific enzymes, thereby modulating their activity. This property is particularly relevant in the development of cancer therapeutics targeting tyrosine kinases such as CDK2 and HER2 .

Antioxidant and Antibacterial Activities

In addition to its anticancer properties, quinazoline derivatives have shown promise in antioxidant and antibacterial applications. The introduction of mercapto groups enhances their reactivity and potential efficacy against various pathogens .

Case Study 1: Antitumor Activity Evaluation

A study synthesized several derivatives of quinazolin-4(3H)-one and assessed their antitumor activity through in vitro assays against cancer cell lines. The results indicated that certain modifications to the quinazoline structure could significantly enhance cytotoxicity .

Case Study 2: Enzyme Inhibition Mechanism

Another study focused on the interaction of quinazoline derivatives with multiple tyrosine kinases. The findings suggested that specific structural features of these compounds could lead to improved binding affinities and selectivity towards target enzymes, paving the way for novel therapeutic agents .

Mecanismo De Acción

The mechanism of action of 2-Mercapto-6,7-dimethoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The pathways involved can vary depending on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

2-Mercaptoquinazolin-4(3H)-one: Lacks the methoxy groups, which may affect its reactivity and applications.

6,7-Dimethoxyquinazolin-4(3H)-one: Lacks the mercapto group, which may influence its biological activity.

2-Methylthio-6,7-dimethoxyquinazolin-4(3H)-one: Contains a methylthio group instead of a mercapto group, which can alter its chemical properties.

Uniqueness

2-Mercapto-6,7-dimethoxyquinazolin-4(3H)-one is unique due to the presence of both methoxy and mercapto groups, which confer distinct chemical and biological properties

Actividad Biológica

2-Mercapto-6,7-dimethoxyquinazolin-4(3H)-one is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly in cancer research and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Chemical Formula : C₉H₈N₂O₂S

- Molecular Weight : 196.24 g/mol

- CAS Number : 179041-00-0

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Inhibition of Enzymatic Activity :

- Cytotoxic Effects :

Biological Activity Overview

| Activity Type | Cell Line/Target | IC50 Values (µM) | Reference |

|---|---|---|---|

| Cytotoxicity | MCF-7 | 0.20 - 3.79 | |

| Cytotoxicity | A2780 | 0.14 - 16.43 | |

| Acetylcholinesterase Inhibition | AChE | Not specified |

Case Study 1: Anticancer Activity

A study synthesized a series of quinazolinone derivatives, including this compound, and evaluated their cytotoxicity against MCF-7 and A2780 cell lines. The results indicated that this compound exhibited superior activity compared to standard chemotherapeutics like lapatinib . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the quinazoline ring significantly enhanced cytotoxicity.

Case Study 2: Neuropharmacological Potential

Recent research has explored the potential of quinazoline derivatives in treating neurodegenerative diseases by inhibiting AChE activity. The findings suggest that compounds like this compound can effectively reduce acetylcholine breakdown, thereby improving cholinergic neurotransmission . This mechanism is particularly relevant for Alzheimer's disease therapy.

Research Findings

Research indicates that the biological activities of quinazoline derivatives are influenced by their chemical structure and substituents. For instance:

- Substituents at the 6 and 7 positions of the quinazoline ring have been shown to enhance cytotoxic properties against various cancer cell lines.

- Molecular docking studies have further elucidated how these compounds bind to target proteins involved in cell signaling pathways related to cancer growth and neurodegeneration .

Propiedades

IUPAC Name |

6,7-dimethoxy-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3S/c1-14-7-3-5-6(4-8(7)15-2)11-10(16)12-9(5)13/h3-4H,1-2H3,(H2,11,12,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEUUSCYHFMYASX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)NC(=S)N2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.